molecular formula C22H19N3O5S2 B2803767 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1206991-37-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2803767
CAS No.: 1206991-37-8
M. Wt: 469.53
InChI Key: SPLXJRGXZSSESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a benzodioxin moiety, a thiophene-sulfonamide core, and a 1,2,4-oxadiazolyl substituent. The benzodioxin group may enhance metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets. Synthetic pathways for analogous sulfonamides typically involve nucleophilic substitutions, cyclocondensation, or alkylation reactions, as seen in related compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-14-4-3-5-15(12-14)21-23-22(30-24-21)20-19(8-11-31-20)32(26,27)25(2)16-6-7-17-18(13-16)29-10-9-28-17/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLXJRGXZSSESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis. These bacteria are responsible for a variety of infections in humans and are a significant concern in healthcare.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide range of infections and are often resistant to antibiotics.

Biochemical Pathways

It is known that the compound exhibitsmoderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, including inflammation and neurotransmission.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzodioxin moiety and a thiophene sulfonamide, suggesting diverse biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and substituted phenylacetamides. The process generally follows these steps:

  • Formation of Sulfonamide : The starting material is reacted with sulfonyl chloride in an alkaline medium.
  • Substitution Reactions : The resultant sulfonamide undergoes further substitution with different acetamides to yield the target compound.
  • Characterization : The synthesized compounds are characterized using techniques such as IR spectroscopy and NMR analysis to confirm their structure and purity .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit significant inhibitory activity against various enzymes:

  • α-Glucosidase : Several studies have demonstrated that compounds derived from 2,3-dihydrobenzo[1,4]dioxin exhibit substantial inhibition of α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase (AChE) : While the inhibitory activity against AChE is weaker compared to α-glucosidase, it suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects may involve:

  • Molecular Docking Studies : In silico studies suggest that the compound can form stable interactions with enzyme active sites, influencing their activity.
  • Biochemical Pathways : The compound's interaction with specific molecular targets can alter signal transduction pathways involved in metabolic regulation and neurotransmission .

Case Studies

A selection of case studies highlights the biological relevance of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of α-glucosidase in vitro with IC50 values indicating strong potential for T2DM treatment .
Study 2Explored the neuroprotective effects against AChE inhibition, suggesting therapeutic implications for Alzheimer's disease .
Study 3Molecular docking studies confirmed binding affinity to target enzymes, correlating with observed inhibitory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of benzodioxin , thiophene-sulfonamide , and 3-methylphenyl-oxadiazole distinguishes it from other sulfonamide derivatives. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Spectral Data (IR/NMR) Biological Implications
Target Compound Thiophene-sulfonamide Benzodioxin, 3-methylphenyl-oxadiazole Hypothetical: ν(C=O) ~1660–1680 cm⁻¹; δ(aromatic H) ~6.5–8.0 ppm (based on ) Enhanced lipophilicity for CNS penetration
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione Sulfonylphenyl, difluorophenyl ν(C=S) 1247–1255 cm⁻¹; δ(NH) 3278–3414 cm⁻¹; δ(aromatic H) 7.2–8.1 ppm Antifungal/antibacterial activity
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives Imidazolidin-sulfonamide Chloro/methylbenzene, triazinylmethylthio ν(SO₂) 1150–1170 cm⁻¹; δ(CH₂) 4.2–4.5 ppm (ethyl ester) Potential kinase inhibition
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)amino]benzenesulfonamide Thiadiazine-sulfonamide Isoxazolyl, phenylamino-thiadiazine ν(NH) 3300–3400 cm⁻¹; δ(aromatic H) 6.8–7.6 ppm Antimicrobial activity

Key Differences and Functional Impact

  • Oxadiazole vs.
  • Benzodioxin vs. Sulfonylphenyl : The benzodioxin moiety may reduce metabolic degradation compared to sulfonylphenyl groups in analogues , enhancing bioavailability.
  • Substituent Position : The 3-methylphenyl group on the oxadiazole ring likely increases steric bulk compared to para-substituted analogues, affecting steric interactions in enzyme pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.